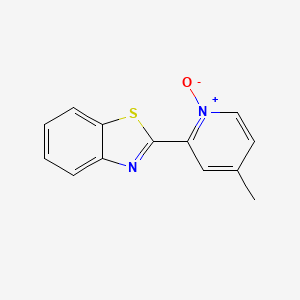
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 6th position, and a methanol group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol typically involves the bromination of a pyridine derivative followed by the introduction of the methylsulfanyl and methanol groups. One common method starts with 5-methylnicotinic acid as the starting material. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the brominated intermediate . The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the methanol group is introduced through a reduction reaction using sodium borohydride in methanol .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also preferred to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes
作用機序
The mechanism of action of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
(5-Bromo-6-methoxypyridin-3-yl)methanol: Similar structure with a methoxy group instead of a methylsulfanyl group.
(6-Bromo-pyridin-2-yl)methanol: Similar structure with the bromine atom at the 6th position and no methylsulfanyl group.
3-(Bromomethyl)-5-methylpyridine: Similar structure with a bromomethyl group instead of a methanol group
Uniqueness
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is unique due to the presence of both the bromine and methylsulfanyl groups on the pyridine ring, which can impart distinct chemical and biological properties
特性
分子式 |
C7H8BrNOS |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
(5-bromo-6-methylsulfanylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
InChIキー |
FTOOMEKDYINZRP-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=N1)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


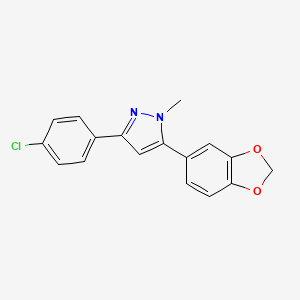
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

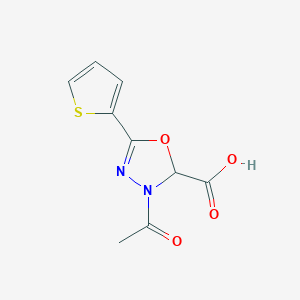
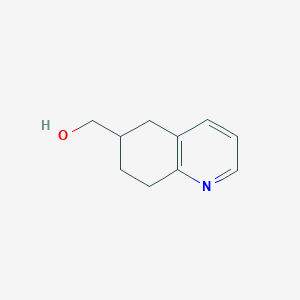
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
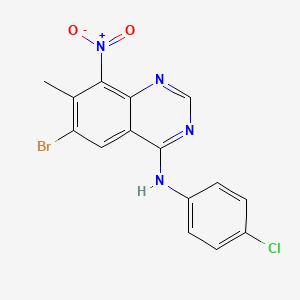
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
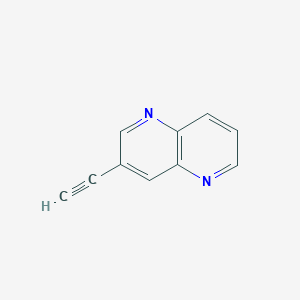
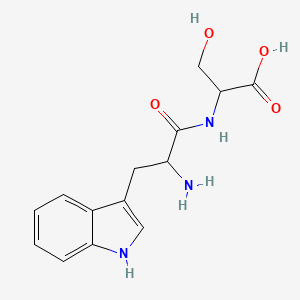
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)

